molecular formula C12H22O B12662096 hexahydro-6a-pentyl-2H-cyclopenta[b]furan CAS No. 94278-33-8

hexahydro-6a-pentyl-2H-cyclopenta[b]furan

Cat. No.: B12662096
CAS No.: 94278-33-8
M. Wt: 182.30 g/mol
InChI Key: MKNDEHITWQEWCT-UHFFFAOYSA-N
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Description

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan: is an organic compound with the molecular formula C12H22O It is a member of the cyclopenta[b]furan family, characterized by a hexahydro structure and a pentyl substituent at the 6a position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-6a-pentyl-2H-cyclopenta[b]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives and pentyl halides, followed by hydrogenation to achieve the hexahydro structure. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-6a-pentyl-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pentyl group, where halogenation or other functional group modifications can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hexahydro-6a-pentyl-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan can be compared with other similar compounds, such as:

    Hexahydro-6a-methyl-2H-cyclopenta[b]furan: Differing by the substituent at the 6a position, this compound has a methyl group instead of a pentyl group, leading to variations in its chemical properties and reactivity.

    Hexahydro-6a-ethyl-2H-cyclopenta[b]furan: Featuring an ethyl group at the 6a position, this compound exhibits different steric and electronic effects compared to the pentyl-substituted analogue.

Uniqueness: The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or structural features are required.

Properties

CAS No.

94278-33-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6a-pentyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3

InChI Key

MKNDEHITWQEWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCCC1CCO2

Origin of Product

United States

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